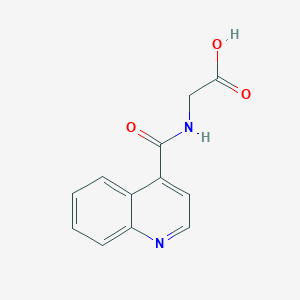![molecular formula C17H21NO2 B2964387 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- CAS No. 134984-63-7](/img/structure/B2964387.png)
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-
描述
2-Azabicyclo[221]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- is a complex organic compound, notable for its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of this compound typically involves a multistep synthetic route, starting from simple precursors like cyclopentadiene and phenyl acetic acid derivatives. The synthesis usually involves:
Diels-Alder reaction to form the bicyclic core.
Carboxylation and esterification to introduce the carboxylic acid and ethyl ester groups.
Chiral resolution to obtain the specific stereoisomers.
Reaction Conditions: : The reaction conditions often require:
Use of Lewis acids like aluminum chloride as catalysts.
Controlled temperatures, often below 100°C, to maintain stereochemistry.
Solvents such as dichloromethane to dissolve reactants and products effectively.
Industrial Production Methods
Industrial-scale production of this compound follows similar routes but emphasizes cost-efficiency and scalability. This often involves:
Optimization of reaction conditions to maximize yield.
Use of continuous flow reactors to handle large volumes.
Purification steps like recrystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can target the carboxylic acid group, converting it to a primary alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The bicyclic structure can undergo electrophilic substitution, especially at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in aqueous solution under mild heating.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.
Major Products
Oxidation: : Produces oxidized derivatives like carboxylic acids.
Reduction: : Leads to the formation of alcohols.
Substitution: : Generates substituted derivatives, maintaining the integrity of the bicyclic structure.
科学研究应用
Chemistry
Synthesis: : Used as an intermediate in synthesizing more complex organic molecules.
Catalysis: : Acts as a ligand in catalytic reactions, improving selectivity and yield.
Biology
Enzyme Inhibition: : Potential use as an inhibitor in enzymatic reactions, particularly those involving carboxylases.
Biochemical Probes: : Utilized in studying biochemical pathways due to its unique structure.
Medicine
Pharmaceuticals: : Investigated for its potential use in drug design, particularly for its ability to bind to specific targets.
Diagnostics: : May serve as a marker or probe in diagnostic applications.
Industry
Materials Science: : Application in the synthesis of novel materials with unique properties.
Agrochemicals: : Potential use in developing new pesticides or herbicides.
作用机制
The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)- exerts its effects is primarily through:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Interaction with biochemical pathways, particularly those involving nitrogen-containing compounds and carboxylate chemistry.
相似化合物的比较
Unique Features
Structural Complexity: : The bicyclic structure with the specific chiral centers sets it apart.
Functional Groups: : The presence of both the ethyl ester and phenylethyl groups enhances its reactivity and specificity.
Similar Compounds
2-Azabicyclo[2.2.1]hept-3-ene-3-carboxylic acid: : Lacks the ethyl ester group, leading to different reactivity.
1-Phenylethylamine: : Shares the phenylethyl group but lacks the bicyclic structure.
Ethyl 2-phenylacetate: : Contains the ester and phenyl groups but without the bicyclic scaffold.
属性
IUPAC Name |
ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3/t12-,14+,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVULUCPUMGINO-BVUBDWEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1[C@H](C)C3=CC=CC=C3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2964305.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)
![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)
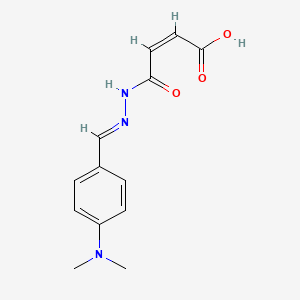
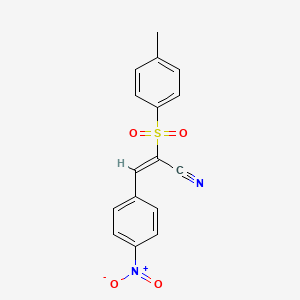

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)


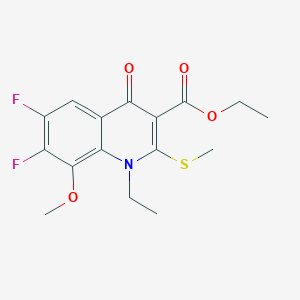
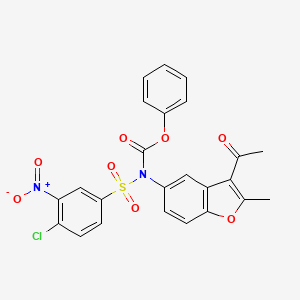
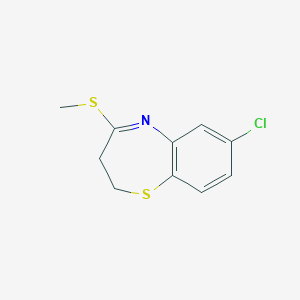
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2964323.png)
